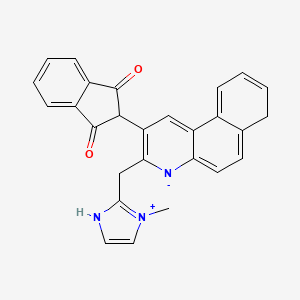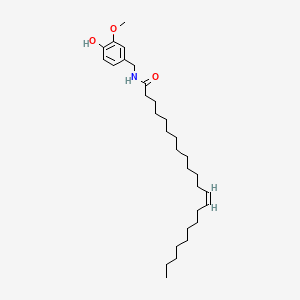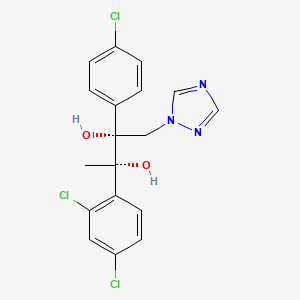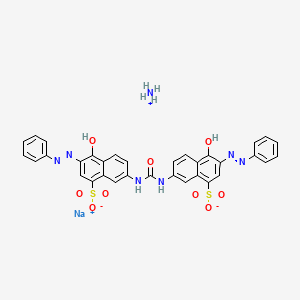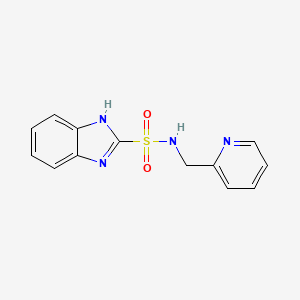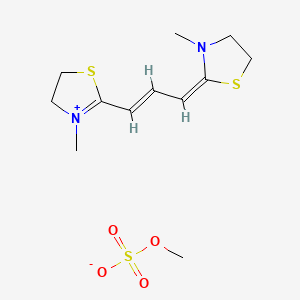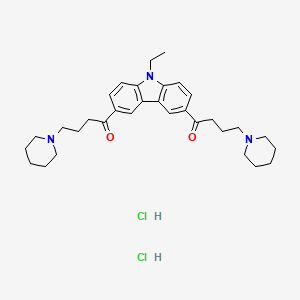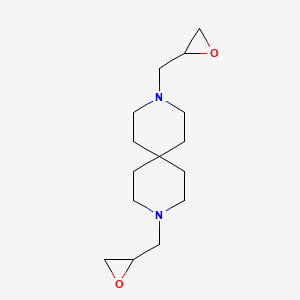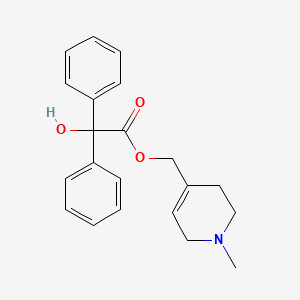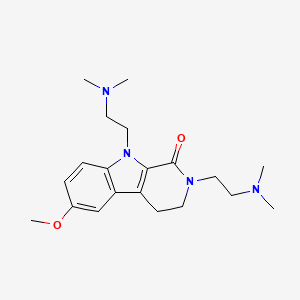
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with multiple substituents, including dimethylaminoethyl and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves multiple steps, typically starting with the construction of the pyridoindole core. The synthetic routes often include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of dimethylaminoethyl and methoxy groups via substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and large-scale reactors.
Análisis De Reacciones Químicas
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The dimethylaminoethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- can be compared with other pyridoindole derivatives, such as:
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-: Lacks the methoxy group, which may affect its chemical and biological properties.
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-hydroxy-:
The uniqueness of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
84298-39-5 |
|---|---|
Fórmula molecular |
C20H30N4O2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2,9-bis[2-(dimethylamino)ethyl]-6-methoxy-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C20H30N4O2/c1-21(2)10-12-23-9-8-16-17-14-15(26-5)6-7-18(17)24(13-11-22(3)4)19(16)20(23)25/h6-7,14H,8-13H2,1-5H3 |
Clave InChI |
ODVNJSVSCCYXSP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CCC2=C(C1=O)N(C3=C2C=C(C=C3)OC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




